molecular formula C13H19Br2ClN2O B13754970 Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride CAS No. 77966-70-2

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride

Cat. No.: B13754970
CAS No.: 77966-70-2
M. Wt: 414.56 g/mol
InChI Key: LATRIXVLHRLHPP-UHFFFAOYSA-N
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Description

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride (CAS: 52400-80-3) is a halogenated acetanilide derivative with the molecular formula C₁₃H₁₈Br₂N₂O·HCl and a molecular weight of 414.61 g/mol . Structurally, it features bromine atoms at the 2' and 6' positions, a methyl group at the 4' position, and a diethylamino side chain at the 2-position of the acetanilide backbone. The hydrochloride salt enhances its water solubility, a common modification for pharmaceutical compounds.

Toxicity studies indicate it is poisonous via intraperitoneal administration (rat LD₅₀: 234 mg/kg) and moderately toxic subcutaneously (rat LD₅₀: 505 mg/kg). It is also a severe eye irritant (2% solution caused minimal lethal dose in rabbit eyes) . Upon decomposition, it emits toxic fumes of HBr, NOₓ, and HCl, necessitating careful handling .

Properties

CAS No.

77966-70-2

Molecular Formula

C13H19Br2ClN2O

Molecular Weight

414.56 g/mol

IUPAC Name

[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H

InChI Key

LATRIXVLHRLHPP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 2,6-Dibromo-4-methylaniline is the primary aromatic amine starting material. It is commercially available or can be synthesized by bromination of 4-methylaniline under controlled conditions to selectively introduce bromine atoms at the 2' and 6' positions.

Acetylation of Substituted Aniline

  • The aniline derivative is acetylated to form the acetanilide intermediate.
  • Typical reagents: acetyl chloride or acetic anhydride.
  • Solvent: dichloromethane (DCM) or acetonitrile.
  • Base: triethylamine (TEA) or potassium thioacetate (the latter is a novel acetylating reagent reported for acetanilide derivatives synthesis at room temperature with high efficiency and functional group tolerance).
  • Reaction conditions: ambient temperature (20–25 °C), stirring for 2–4 hours.
  • Novel method using potassium thioacetate and tert-butyl nitrite in acetonitrile at 25 °C for 4 hours achieves high yield and functional group tolerance.

Bromination (if not pre-brominated)

  • Bromination at 2' and 6' positions can be performed using bromine (Br₂) in acetic acid or other suitable solvents.
  • Careful control of temperature and stoichiometry is required to avoid over-bromination or side reactions.

Introduction of the Diethylamino Group

  • Nucleophilic substitution at the 2-position of the acetanilide derivative with diethylamine.
  • Conditions: reaction in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
  • pH control is important to favor substitution and minimize side reactions.
  • Temperature: ambient to slightly elevated (25–40 °C).
  • Reaction time: 2–6 hours depending on scale and conditions.

Formation of Hydrochloride Salt

  • The free base is treated with hydrochloric acid (HCl) in ethanol or other polar solvents.
  • This step enhances water solubility and stabilizes the compound.
  • Conditions: room temperature, stirring for 1–2 hours.
  • The hydrochloride salt precipitates and is isolated by filtration and drying.

Industrial Scale Considerations

  • Large-scale reactors with controlled temperature and pressure are used to maintain consistent product quality.
  • Reaction monitoring by HPLC or NMR ensures completion and purity.
  • Purification methods include recrystallization from suitable solvents and chromatographic techniques.
  • Typical yields reported are high, often above 80% for each step, with overall purity exceeding 95% after final purification.

Comparative Data Table of Key Reaction Steps

Step Reagents/Conditions Solvent Temperature (°C) Reaction Time Yield (%) Notes
Acetylation Acetyl chloride or potassium thioacetate + tert-butyl nitrite DCM or Acetonitrile 20–25 2–4 hours 85–95 Potassium thioacetate method is mild, efficient
Bromination Br₂ in acetic acid Acetic acid 0–25 1–3 hours 80–90 Selective dibromination at 2',6' positions
Diethylamino substitution Diethylamine DMF or DCM 25–40 2–6 hours 75–85 pH control critical for substitution
Hydrochloride salt formation HCl in ethanol Ethanol 20–25 1–2 hours >95 Precipitation and filtration for isolation

Research Findings and Optimization Notes

  • The use of potassium thioacetate as an acetylating agent with tert-butyl nitrite accelerates the acetylation step under mild conditions, offering a safer and more environmentally friendly alternative to acetyl chloride.
  • Bromination must be carefully controlled to avoid polybromination or degradation of the amine functionality.
  • Diethylamino substitution is sensitive to solvent and pH; polar aprotic solvents and mild bases favor high yields.
  • Hydrochloride salt formation improves compound handling and bioavailability.
  • Analytical techniques such as HPLC, NMR, and melting point determination are essential for confirming purity and structure at each stage.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.

    Substitution: The compound can participate in substitution reactions, where the dibromo groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction Products: Compounds with reduced bromine content.

    Substitution Products: New compounds with different functional groups replacing the dibromo groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.

Medicine:

    Drug Development: It is explored for its potential as a lead compound in drug development.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on substituents, molecular properties, toxicity, and applications.

Table 1: Key Properties of Acetanilide Derivatives

Compound Name Substituents (2',6',4') Molecular Formula Molecular Weight (g/mol) Toxicity (LD₅₀, Intraperitoneal-Rat) Key Applications/Notes
Target Compound Br, Br, CH₃ C₁₃H₁₈Br₂N₂O·HCl 414.61 234 mg/kg High toxicity limits utility
Lidocaine Hydrochloride () CH₃, CH₃, H C₁₄H₂₂N₂O·HCl 270.80 (anhydrous) ~40–100 mg/kg (varies by species) Local anesthetic (clinical use)
4'-Amino-2',6'-Dichloroacetanilide () Cl, Cl, NH₂ C₈H₈Cl₂N₂O 219.07 Not reported Potential intermediate
2',6'-Dichloro-4'-Methoxyacetanilide () Cl, Cl, OCH₃ C₁₁H₁₄Cl₂N₂O₂ 289.15 Not reported Research compound

Structural and Functional Differences

Halogen Substituents: The target compound’s 2',6'-dibromo groups confer higher molecular weight and lipophilicity compared to chloro analogs (e.g., 4'-amino-2',6'-dichloroacetanilide) . Bromine’s larger atomic radius may enhance membrane permeability but also increases toxicity due to stronger covalent bonding with biological targets . Lidocaine uses 2',6'-dimethyl groups, reducing electronegativity and improving safety for clinical use as a sodium channel blocker .

4'-Amino substitution () introduces a polar NH₂ group, likely enhancing hydrogen bonding but reducing lipid solubility.

Toxicity Profiles :

  • The target compound’s intraperitoneal LD₅₀ (234 mg/kg) is significantly lower (more toxic) than lidocaine’s approximate 40–100 mg/kg range in rodents, underscoring its hazardous profile .
  • Subcutaneous toxicity (505 mg/kg) suggests moderate absorption barriers, contrasting with lidocaine’s rapid systemic uptake and metabolization .

Research and Application Insights

  • Lidocaine Hydrochloride is a benchmark for local anesthetics due to its balanced efficacy and safety. Its dimethyl groups optimize steric and electronic effects for prolonged nerve blockade .
  • The target compound ’s bromine substituents may have been explored for enhanced potency in early-stage research but discarded due to unacceptable toxicity .
  • Dichloro-methoxy analogs () are synthetic intermediates in antimalarial or antimicrobial studies, leveraging halogenated aromatic systems for target engagement .

Notes

  • Decomposition Risks: The target compound emits toxic HBr, NOₓ, and HCl upon heating, requiring stringent safety protocols compared to more stable analogs like lidocaine .
  • Market Status: While discusses meta-amino acetanilide hydrochloride markets, the target compound’s commercial viability remains unverified, likely confined to niche research contexts.

Biological Activity

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19Br2ClN2O
  • Molecular Weight : 414.61 g/mol
  • CAS Registry Number : 77966-70-2

Pharmacological Profile

The compound exhibits various biological activities that can be categorized into several key areas:

1. Anti-inflammatory Activity

Studies have indicated that derivatives of acetanilide can exhibit anti-inflammatory effects. In particular, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 in various animal models of inflammation, including adjuvant arthritis models .

2. Analgesic Effects

Acetanilide derivatives are often evaluated for their analgesic properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pain pathway. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing pain perception .

3. Antioxidant Activity

Research has shown that certain acetanilide derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in neurodegenerative disease models where oxidative damage is a contributing factor .

Case Study 1: Anti-inflammatory Effects in Adjuvant Arthritis

A study investigated the effects of acetanilide derivatives on adjuvant-induced arthritis in rats. The results demonstrated significant reductions in paw swelling and histopathological changes associated with inflammation when treated with the compound. The treatment group showed decreased levels of TNF-alpha and IL-1 compared to controls .

Case Study 2: Analgesic Activity Assessment

In a controlled trial assessing analgesic efficacy, rats were administered varying doses of acetanilide derivatives. Pain thresholds were measured using the hot plate test, revealing a dose-dependent increase in pain tolerance among treated animals compared to untreated controls .

The biological activity of acetanilide derivatives can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of cytokines involved in inflammation, thereby alleviating symptoms associated with inflammatory diseases.
  • COX Inhibition : By inhibiting COX enzymes, these compounds reduce the synthesis of pain mediators like prostaglandins.
  • Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Data Summary Table

Biological ActivityObserved EffectsReference
Anti-inflammatoryReduced TNF-alpha and IL-1 levels
AnalgesicIncreased pain threshold
AntioxidantReduced oxidative stress in cell models

Q & A

Q. Optimization Tips :

  • Solvent selection : DCM or DMF (dimethylformamide) for solubility and reaction efficiency .
  • Temperature control : Maintain ambient temperature during acetylation to avoid side reactions .
  • Purification : Use column chromatography or recrystallization for intermediates; confirm purity via melting point and ¹H-NMR .

How can structural characterization and purity validation be systematically performed?

Basic Research Question
A combination of analytical techniques is critical:

  • ¹H-NMR : Verify substituent positions (e.g., diethylamino protons at δ ~2.5–3.5 ppm, aromatic protons for bromine substitution patterns) .
  • Melting point : Compare observed values with literature data (e.g., reported derivatives in ).
  • Mass spectrometry (MS) : Confirm molecular weight (MW: 414.61 g/mol) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, Br, and Cl content.

Q. Advanced Consideration :

  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects (if single crystals are obtainable).

How should researchers address contradictions in toxicity data across studies?

Advanced Research Question
reports conflicting toxicity profiles:

Route LD₅₀ (rat) Severity
Intraperitoneal234 mg/kgPoison
Subcutaneous505 mg/kgModerately toxic

Q. Resolution Strategies :

Dose-dependent effects : Lower LD₅₀ for intraperitoneal routes suggests higher systemic absorption.

Metabolic studies : Investigate hydrolysis products (e.g., release of HCl, Br⁻) using HPLC-MS .

Species-specific sensitivity : Compare rodent data with in vitro human cell-line assays (e.g., HepG2).

What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question
SAR Focus :

  • Bromine substitution : Modify 2',6'-dibromo groups to assess halogen-dependent bioactivity (e.g., replace Br with Cl or F) .
  • Diethylamino group : Compare with dimethylamino or pyrrolidino analogs (see for related structures).

Q. Methodology :

Synthetic diversification : Use parallel synthesis to generate analogs (e.g., ’s TLC-monitored reactions).

Biological assays : Test analogs for receptor binding (e.g., acetylcholine esterase inhibition) or cytotoxicity.

Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity.

What safety protocols are essential for handling this compound, given its toxicological profile?

Basic Research Question
Critical Precautions :

  • Ventilation : Use fume hoods to avoid inhalation of decomposition fumes (Br⁻, NOₓ, HCl) .
  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid skin contact (irritant risk).
  • Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal.

Q. Emergency Response :

  • Eye exposure : Rinse immediately with water for 15 minutes; seek medical attention .

How can researchers resolve discrepancies in spectral data during characterization?

Advanced Research Question
Common Issues :

  • Peak splitting in ¹H-NMR : May arise from diastereomers or impurities.
  • Unexpected melting points : Could indicate polymorphic forms or solvates.

Q. Solutions :

  • Repeat synthesis : Ensure reaction completion via TLC .
  • Advanced spectroscopy : Use ²D NMR (e.g., COSY, HSQC) or IR to confirm functional groups.
  • Thermogravimetric analysis (TGA) : Rule out hydrate formation.

What mechanistic insights exist for the thermal decomposition of this compound?

Advanced Research Question
Decomposition Pathway :

  • Primary products : HBr, HCl, and NOₓ gases (per ).
  • Char formation : Aromatic residues from acetanilide backbone.

Q. Experimental Validation :

  • TGA-MS : Monitor mass loss and gaseous byproducts in real-time.
  • Kinetic studies : Calculate activation energy using the Flynn-Wall-Ozawa method.

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